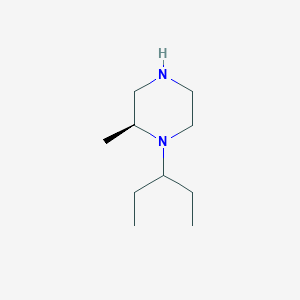
(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethyl-propylamine and 2-methyl-piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and recycling of solvents and catalysts.
化学反応の分析
Types of Reactions
(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) in anhydrous conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.
科学的研究の応用
(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to physiological or biochemical responses.
類似化合物との比較
Similar Compounds
1-(1-Ethyl-propyl)-piperazine: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methyl-piperazine: Lacks the ethyl-propyl group, leading to variations in reactivity and applications.
1-(1-Ethyl-propyl)-2,3-dimethyl-piperazine: Contains an additional methyl group, which may influence its steric and electronic properties.
Uniqueness
(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine is unique due to its specific combination of functional groups and chiral nature
特性
CAS番号 |
1187931-24-3 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
(2S)-2-methyl-1-pentan-3-ylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m0/s1 |
InChIキー |
HJJOGQPBUGFMDC-VIFPVBQESA-N |
異性体SMILES |
CCC(CC)N1CCNC[C@@H]1C |
正規SMILES |
CCC(CC)N1CCNCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
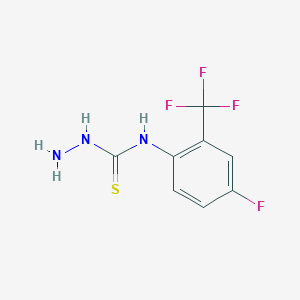
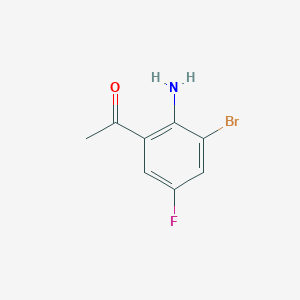
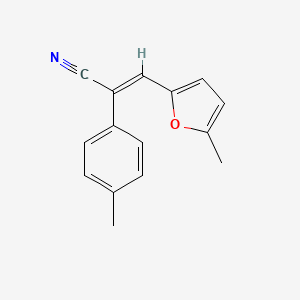
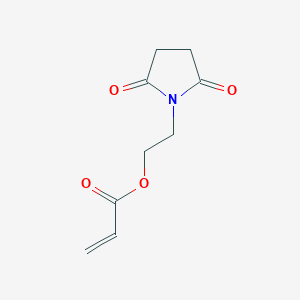
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
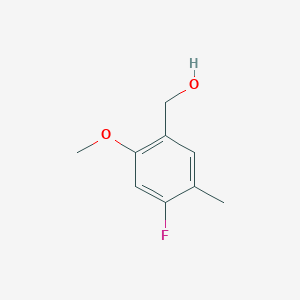

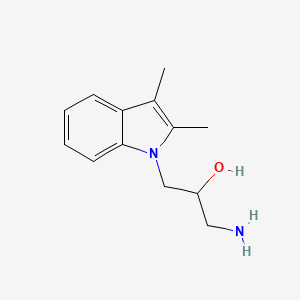
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
